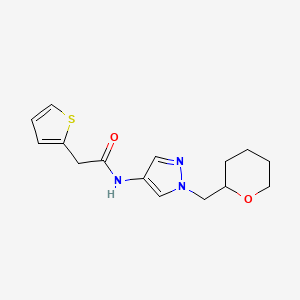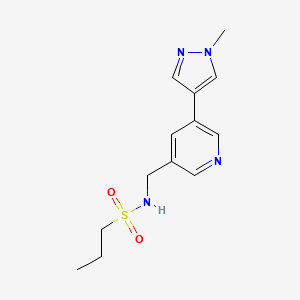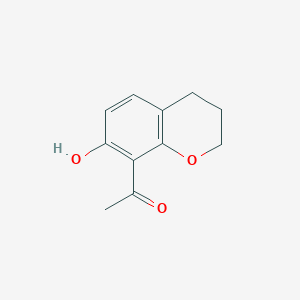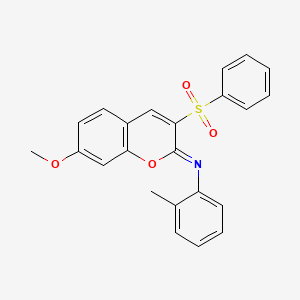
2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Study of Thiazole Based Pyridine Derivatives as Corrosion Inhibitors : Thiazole-based pyridine derivatives have been evaluated for their potential as corrosion inhibitors for mild steel in acidic environments. These compounds, including similar thiazole-carboxamide derivatives, show promising corrosion inhibition efficacy through gravimetric, potentiodynamic polarisation, and electrochemical impedance techniques. The study highlights the compounds' action as both anodic and cathodic inhibitors, with a notable effect on protecting the steel surface. Quantum chemical parameters further support their efficiency, suggesting a direct relationship between their structural features and inhibition performance (Chaitra, Mohana, & Tandon, 2016).
Antimicrobial Activity
Synthesis and Antimicrobial Activity of New Pyridine Derivatives : New pyridine derivatives, including thiazole and carboxamide groups, have been synthesized and tested for their antimicrobial properties. These compounds exhibit variable and modest activity against several strains of bacteria and fungi, demonstrating their potential in developing novel antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antitumor and Anti-inflammatory Agents
Novel Heterocyclic Compounds Derived from Visnaginone and Khellinone : Compounds with a thiazole backbone, designed for anti-inflammatory and analgesic purposes, have been synthesized. These compounds inhibit COX-1/COX-2 enzymes and have shown significant analgesic and anti-inflammatory activities in preclinical studies, with some showing higher efficacy than standard drugs. This highlights the thiazole-carboxamide derivatives' potential in developing new anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Dyeing Polyester Fibers and Biological Activities
Synthesis and Biological Activity of Novel Arylazothiazole Disperse Dyes : Arylazothiazole derivatives containing selenium have been synthesized for dyeing polyester fibers. Beyond their primary application in textiles, these compounds have been evaluated for antioxidant, antitumor, and antimicrobial activities. The study indicates that these dyes, due to their structural features, could serve dual purposes as colorants and bioactive materials, providing sterile or biologically active fabrics for various applications (Khalifa et al., 2015).
Cancer Research
Cyclopropamitosenes as Bioreductive Anticancer Agents : Research into novel anticancer agents led to the synthesis of indolequinones, including derivatives of thiazole-carboxamide, which show increased toxicity toward hypoxic cancer cells compared to aerobic ones. This suggests their potential application in targeted cancer therapies, particularly for tumors with hypoxic regions (Cotterill et al., 1994).
properties
IUPAC Name |
2-[1-(2-methoxyethyl)indol-2-yl]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-27-10-9-25-18-7-3-2-6-16(18)11-19(25)21-24-17(14-28-21)20(26)23-13-15-5-4-8-22-12-15/h2-8,11-12,14H,9-10,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMHGRJIHSNDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2762856.png)
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2762858.png)


![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2762861.png)
![4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate](/img/structure/B2762862.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2762864.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2762865.png)
![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2762870.png)
